
4-Chloro-5-ethoxybenzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-ethoxybenzene-1,2-diamine is an organic compound with the molecular formula C8H11ClN2O. It is a derivative of benzene, featuring chloro, ethoxy, and diamine functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-ethoxybenzene-1,2-diamine typically involves the reaction of 4-chloro-5-ethoxybenzene with suitable amination reagents. One common method is the catalytic hydrogenation of 4-chloro-5-ethoxybenzene-1,2-dinitrobenzene using a palladium catalyst under hydrogen gas . Another approach involves the reduction of 4-chloro-5-ethoxybenzene-1,2-dinitrobenzene using iron powder in the presence of hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalyst, reaction temperature, and pressure are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-ethoxybenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can further modify the diamine groups to form amines or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron powder and hydrochloric acid are frequently used for reduction reactions.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Quinones and nitroso derivatives.
Reduction: Amines and other reduced products.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
4-Chloro-5-ethoxybenzene-1,2-diamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-ethoxybenzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diamine groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the chloro and ethoxy groups may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2,5-dimethoxyaniline: Similar in structure but with methoxy groups instead of ethoxy.
4-Chloro-1,2-phenylenediamine: Lacks the ethoxy group, making it less hydrophobic.
4-Chloro-5-methoxybenzene-1,2-diamine: Similar but with a methoxy group instead of ethoxy.
Uniqueness
4-Chloro-5-ethoxybenzene-1,2-diamine is unique due to the presence of both chloro and ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy group increases the compound’s hydrophobicity, potentially enhancing its ability to penetrate biological membranes .
Properties
CAS No. |
64617-65-8 |
|---|---|
Molecular Formula |
C8H11ClN2O |
Molecular Weight |
186.64 g/mol |
IUPAC Name |
4-chloro-5-ethoxybenzene-1,2-diamine |
InChI |
InChI=1S/C8H11ClN2O/c1-2-12-8-4-7(11)6(10)3-5(8)9/h3-4H,2,10-11H2,1H3 |
InChI Key |
PZOAWEOGQFCTRT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)N)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


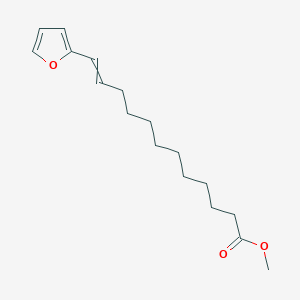
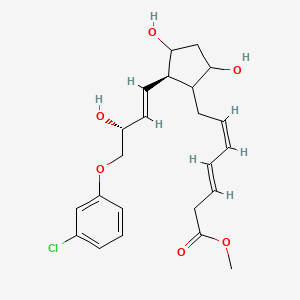

![[(2R,3S,4R,5R)-5-(4-amino-2-oxo-5H-pyrimidin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;(2S)-2,6-diaminohexanoic acid;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14495809.png)
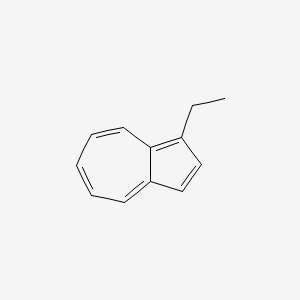
![Molybdenum(4+) tetrakis{2-methyl-3,5,6-tris(oxomethylidene)-4-[(2,4,6-trimethylphenyl)methyl]cyclohex-1-ene-1-carboxylate}](/img/structure/B14495816.png)
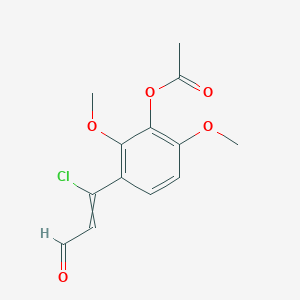
![2-Chloro-3-phenyl-1H-pyrimido[1,2-A]quinolin-1-one](/img/structure/B14495827.png)
![5-(Triphenylmethyl)bicyclo[2.2.1]hept-5-ene-2,2,3,3-tetracarbonitrile](/img/structure/B14495828.png)

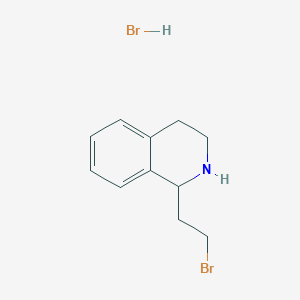

![Ethyl [1,2,4]triazolo[3,4-A]phthalazine-3-carboxylate](/img/structure/B14495858.png)

